1-Benzylguanidinium acetate
Description
1-Benzylguanidinium acetate is a chemical compound that has garnered attention due to its unique physical and chemical properties. It is known for its potential applications in various fields of research and industry. The compound consists of a guanidinium group attached to a benzyl group, with an acetate counterion. This structure imparts specific characteristics that make it valuable for scientific exploration.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
benzyl(carbamimidoyl)azanium;acetate |
InChI |
InChI=1S/C8H11N3.C2H4O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H4,9,10,11);1H3,(H,3,4) |
InChI Key |
VRRLMHJRNFXPRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O-].C1=CC=C(C=C1)C[NH2+]C(=N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzylguanidinium acetate typically involves the reaction of benzylamine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. The reaction proceeds through the formation of an intermediate, which is then deprotected to yield the desired guanidinium compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzylguanidinium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the guanidinium group to other functional groups.
Substitution: The benzyl group can undergo substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-Benzylguanidinium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: The compound has been studied for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzylguanidinium acetate involves its interaction with specific molecular targets. The guanidinium group is known for its high basicity and ability to form hydrogen bonds, which allows it to interact with biological molecules such as DNA and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Benzylguanidinium acetate can be compared to other guanidine derivatives, such as:
N-Benzylguanidine: Similar in structure but lacks the acetate counterion.
N,N’-Disubstituted Guanidines: These compounds have different substituents on the guanidine group, leading to varied properties and applications.
Cyclic Guanidines: Compounds like 2-aminoimidazolines have a cyclic structure, which imparts different chemical and biological characteristics
Biological Activity
1-Benzylguanidinium acetate (BGA) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cardiovascular applications. This article explores the biological activity of BGA, summarizing key findings from recent research studies, including its antimicrobial efficacy, mechanisms of action, and other relevant biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of guanidine derivatives, including BGA. The compound has been evaluated for its effectiveness against various bacterial strains, particularly focusing on its minimal inhibitory concentration (MIC).
Key Findings
- Inhibitory Potency : BGA demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with MIC values reported in the low µg/mL range. For instance, certain related guanidine derivatives showed MICs as low as 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli .
- Comparison with Other Compounds : BGA's activity was compared with other guanidine derivatives, where it showed promising results against methicillin-resistant strains of S. aureus (MRSA), which are known for their resistance to conventional antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) | Notes |
|---|---|---|---|
| BGA | Staphylococcus aureus | 0.5 | Effective against MRSA |
| BGA | Escherichia coli | 1 | Low resistance potential |
| 9m | Staphylococcus aureus | 0.5 | Best potency among tested derivatives |
| 10d | Escherichia coli | 16 | Less active compared to BGA |
The mechanism through which BGA exerts its antimicrobial effects appears to involve multiple pathways:
- FtsZ Dynamics Modulation : Some studies suggest that guanidine derivatives may inhibit the assembly dynamics of FtsZ, a critical protein for bacterial cell division. This inhibition disrupts bacterial proliferation and contributes to the observed antimicrobial effects .
- Cell Membrane Disruption : In addition to targeting FtsZ, BGA may also affect bacterial cell membranes, leading to increased permeability and cell lysis .
Cardiovascular and Other Biological Activities
Beyond its antimicrobial properties, guanidine-based compounds like BGA have shown promise in other therapeutic areas:
- Cardiovascular Effects : Some studies indicate that guanidine derivatives can act as cardiovascular dilators, potentially offering therapeutic benefits in hypertension and related conditions .
- Antihistaminic Properties : There is preliminary evidence suggesting that these compounds may possess antihistaminic activities, which could be beneficial in treating allergic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
